methyl 4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)benzoate is a complex organic compound that features a benzofuran moiety, a sulfonamide group, and a benzoate ester
Mechanism of Action
Target of Action
Benzofuran derivatives have been recognized as a promising scaffold for designing antimicrobial agents .
Mode of Action
Benzofuran derivatives have been noted for their wide array of biological activities, making them a privileged structure in the field of drug discovery .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of pharmacological applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been noted for their potential therapeutic effects in various fields of medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)benzoate typically involves multiple steps. One common approach starts with the preparation of the benzofuran derivative, followed by the introduction of the sulfonamide group and finally the esterification to form the benzoate ester. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various esters or acids depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(N-(2-(benzofuran-2-yl)-2-hydroxy
Properties
IUPAC Name |
methyl 4-[[2-(1-benzofuran-2-yl)-2-hydroxypropyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-19(22,17-11-14-5-3-4-6-16(14)26-17)12-20-27(23,24)15-9-7-13(8-10-15)18(21)25-2/h3-11,20,22H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLXTIYWEIJAKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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